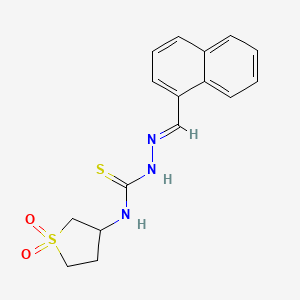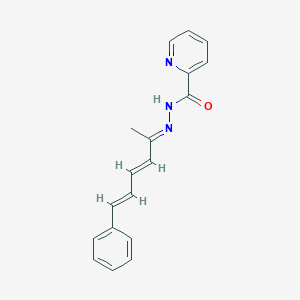![molecular formula C16H17F2NO B3869221 (2,5-difluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B3869221.png)
(2,5-difluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine
説明
(2,5-difluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine, commonly known as DFB, is a chemical compound that has gained significant attention in the field of scientific research. DFB is a novel compound that has been synthesized through a unique method and has shown promising results in various studies.
作用機序
DFB acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been shown to increase the levels of these neurotransmitters in the brain, leading to its anti-depressant and anti-addictive effects. DFB has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
DFB has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, leading to its anti-depressant and anti-addictive effects. DFB has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory effects. Additionally, DFB has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
DFB has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an excellent candidate for research. It has also been shown to have a wide range of potential applications, making it a versatile compound for research. However, DFB has certain limitations as well. It is a relatively complex compound that requires a multi-step synthesis process, making it difficult to obtain in large quantities. Additionally, DFB has not been extensively studied for its toxicity and safety in humans, making it necessary to conduct further research in this area.
将来の方向性
There are several future directions for research on DFB. One potential area of research is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the toxicity and safety of DFB in humans. Another potential area of research is its potential in treating drug addiction and withdrawal symptoms. Overall, DFB has shown promising results in various studies and has the potential to be a valuable compound for scientific research.
科学的研究の応用
DFB has been extensively studied for its potential in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. DFB has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DFB has been shown to have potential in treating drug addiction and withdrawal symptoms.
特性
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c1-20-15-4-2-3-12(9-15)7-8-19-11-13-10-14(17)5-6-16(13)18/h2-6,9-10,19H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOALDKSGILWLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-methyl-1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]](/img/structure/B3869159.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(1-naphthyl)ethanone hydrochloride](/img/structure/B3869173.png)


![2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3869192.png)
![N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3869197.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B3869208.png)
![4-chlorobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3869224.png)
![1-methyl-3-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3869231.png)
![N'-[4-(dimethylamino)benzylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B3869236.png)
![N-(2-furylmethyl)-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3869244.png)